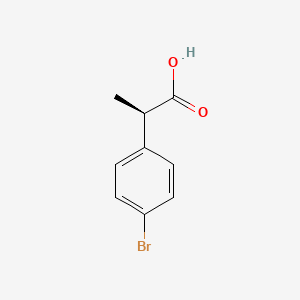

![molecular formula C12H10Cl2N2S2 B3105981 2-[(2-氨基-6-氯苯基)二硫醚基]-3-氯苯胺 CAS No. 155909-29-8](/img/structure/B3105981.png)

2-[(2-氨基-6-氯苯基)二硫醚基]-3-氯苯胺

描述

2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline (2ACPCA) is a derivative of aniline, a type of aromatic amine. It is generally used as a reagent in organic synthesis, and has been studied for its potential applications in the field of medicinal chemistry. It is a colorless, water-soluble, crystalline solid that is relatively stable in air and has a slightly pungent odor.

科学研究应用

过氧化研究

- 过氧化反应:Holland 和 Saunders (1968) 在“四面体”中研究了 4-氯苯胺的过氧化,产生了各种中间体和氧化产物 (Holland & Saunders, 1968)。

生物转化研究

- 在大鼠中的生物转化:Hong 和 Rankin (1998) 在“异生物质”中探讨了 2-氯苯胺在大鼠中的生物转化,揭示了对位羟基化和硫酸盐结合等主要途径 (Hong & Rankin, 1998)。

降解研究

- 过硫酸盐活化降解:Hussain 等人 (2012) 在“化学工程杂志”中研究了过硫酸盐活化零价铁对对氯苯胺的降解,发现在特定条件下有效降解 (Hussain 等人,2012)。

代谢研究

- 苏罗芬的代谢:Ehlhardt 等人 (1992) 在“毒理学化学研究”中研究了对氯苯胺的代谢及其与溶瘤剂苏罗芬毒性相关性 (Ehlhardt 等人,1992)。

结构研究

- 结构分析:Hartung 等人 (2005) 在“晶体学 Acta 第 E 卷”中对 1,2-取代二硫醚进行了结构分析,深入了解了扭转角和结构特征 (Hartung 等人,2005)。

光转化研究

- 水溶液中的光转化:Othmen 和 Boule (1999) 在“光化学和光生物学杂志 A 化学”中鉴定了 2,6-二氯苯胺辐照产生的光产物,有助于我们理解此类化合物的化学反应 (Othmen & Boule, 1999)。

作用机制

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its target protein (like cdk2) and inhibit its function . This inhibition could lead to changes in cellular processes, such as cell cycle progression .

Biochemical Pathways

If we consider its potential target (cdk2), the compound could affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .

Result of Action

Based on the potential target (cdk2), the compound could induce cell cycle arrest, which could lead to inhibition of cell proliferation . This could potentially be beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key issue .

属性

IUPAC Name |

2-[(2-amino-6-chlorophenyl)disulfanyl]-3-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGNJDYBWBRPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline | |

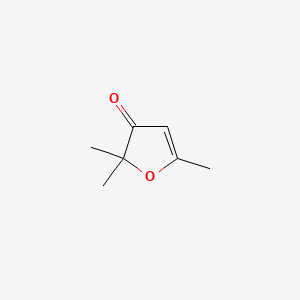

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)